LP-211

Descripción general

Descripción

Es un agonista potente y selectivo para el receptor de serotonina 5-HT7, que desempeña un papel significativo en varias funciones del sistema nervioso central, incluyendo el ritmo circadiano, el sueño, la termorregulación, la nocicepción y la memoria . LP-211 tiene una mejor penetración en el cerebro en comparación con los agonistas 5-HT7 más antiguos y exhibe efectos similares en modelos animales .

Aplicaciones Científicas De Investigación

LP-211 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un agonista selectivo para el receptor de serotonina 5-HT7 en varios estudios químicos.

Biología: Se emplea en estudios relacionados con el ritmo circadiano, el sueño y la memoria.

Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones como el trastorno del espectro autista, la ansiedad y la depresión.

Industria: Se utiliza en el desarrollo de nuevas herramientas farmacológicas que se dirigen al receptor 5-HT7

Mecanismo De Acción

LP-211 ejerce sus efectos al unirse selectivamente y activar el receptor de serotonina 5-HT7. Este receptor está involucrado en la regulación de varias funciones del sistema nervioso central. Al activarse, this compound influye en la vía de señalización de monofosfato de adenosina cíclico (AMPc), lo que lleva a diversos efectos fisiológicos .

Análisis Bioquímico

Biochemical Properties

LP-211 interacts with the serotonin 5-HT7 receptor, exhibiting a Ki value of 0.58 nM . This interaction is highly selective, with this compound showing over 300-fold selectivity over the 5-HT1A receptor . The interaction between this compound and the 5-HT7 receptor is crucial for its role in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have a positive effect on endothelial cell proliferation . Moreover, this compound has been shown to activate the migration of endothelial cells and promote angiogenesis . In the central nervous system, this compound is involved in neural plasticity and in mood, cognitive, and sleep regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 5-HT7 receptor. As a selective agonist for this receptor, this compound binds to the 5-HT7 receptor, activating it . This activation can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving rats, this compound was administered daily during the 5th and 6th postnatal week. One month after treatment, these rats exhibited changes in behavior, amino acids, and synaptic markers .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, at a lower dose, this compound was found to reduce horizontal activity, while at a higher dose, it increased selective spatial attention .

Transport and Distribution

Given its ability to penetrate the brain, it is likely that this compound can cross the blood-brain barrier .

Subcellular Localization

Given its interaction with the 5-HT7 receptor, it is likely that this compound is localized to areas of the cell where this receptor is present .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de LP-211 implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del anillo de piperazina: Esto implica la reacción de 1,1'-bifenil-2-amina con 1-clorohexano para formar 1-(2-bifenil)-piperazina.

Adición del grupo cianofenilo: El intermedio luego se hace reaccionar con cloruro de 4-cianobencilo para formar N-(4-cianofenilmetil)-4-(2-difenil)-1-piperazinahexanamida.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente involucra técnicas de síntesis orgánica estándar, incluido el uso de solventes, catalizadores y métodos de purificación como recristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

LP-211 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse para formar diferentes productos reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina y el grupo cianofenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Comparación Con Compuestos Similares

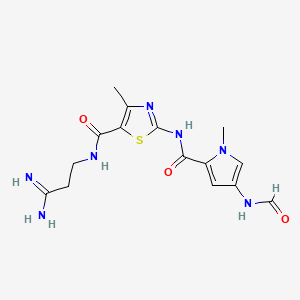

Compuestos Similares

AS-19: Otro agonista selectivo para el receptor 5-HT7.

E-55888: Un compuesto con efectos similares en el receptor 5-HT7.

LP-12: Un compuesto relacionado con afinidad similar al receptor.

LP-44: Otro compuesto de la misma serie con propiedades similares

Unicidad de LP-211

This compound es único debido a su alta selectividad y mejor penetración en el cerebro en comparación con los agonistas 5-HT7 más antiguos. También exhibe una inhibición de larga duración del receptor 5-HT7, lo que lo convierte en una herramienta valiosa para estudiar la función del receptor y las posibles aplicaciones terapéuticas .

Propiedades

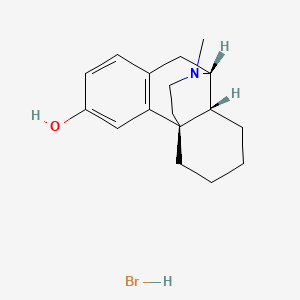

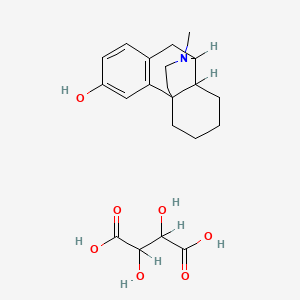

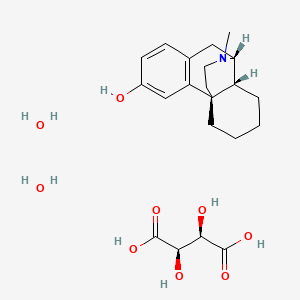

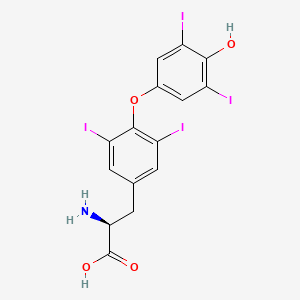

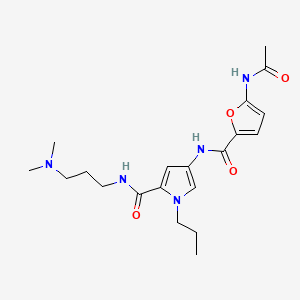

IUPAC Name |

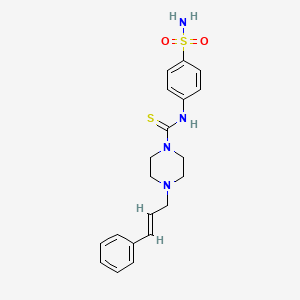

N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O/c31-23-25-14-16-26(17-15-25)24-32-30(35)13-5-2-8-18-33-19-21-34(22-20-33)29-12-7-6-11-28(29)27-9-3-1-4-10-27/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18-22,24H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEDZLDNNBDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCCC(=O)NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029790 | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052147-86-0 | |

| Record name | 4-[1,1′-Biphenyl]-2-yl-N-[(4-cyanophenyl)methyl]-1-piperazinehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052147-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LP-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052147860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[4-(2-Biphenylyl)-1-piperazinyl]-N-(4-cyanobenzyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LP-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS2VAH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of LP-211?

A1: this compound is a selective agonist for the serotonin 5-HT7 receptor (5-HT7R). [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with the 5-HT7 receptor?

A2: this compound binds to the 5-HT7 receptor and activates it, leading to downstream signaling events. [, , ] this compound exhibits competitive displacement of the radioligand [3H]-SB-269970 in binding assays and displays insurmountable antagonism of 5-carboxamidotryptamine (5-CT)-stimulated cyclic adenosine monophosphate (cAMP) signaling in human embryonic kidney (HEK293) cells expressing human 5-HT7 receptors. []

Q3: What are the key downstream effects of 5-HT7 receptor activation by this compound?

A3: Activation of 5-HT7 receptors by this compound leads to several downstream effects, including:

- Increased cAMP levels: this compound activates adenylate cyclase, leading to increased cAMP production. [, ]

- Modulation of synaptic plasticity: this compound reverses metabotropic glutamate receptor-mediated long-term depression (mGluR-LTD), a form of synaptic plasticity, in the hippocampus. [, ]

- Enhanced neurite outgrowth: this compound promotes neurite outgrowth in neuronal cultures from various brain regions. [, ]

- Increased dendritic spine density: Chronic this compound treatment increases dendritic spine density in cortical and striatal neurons. []

- Modulation of sleep-wake cycles: Systemic and central nervous system administration of this compound alters sleep architecture in rats. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H30N4O, and its molecular weight is 438.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided articles don't provide detailed spectroscopic data, the synthesis and some characterization of this compound have been previously described. [] Refer to those publications for detailed spectroscopic information.

A5: The provided articles primarily focus on the pharmacological characterization of this compound and its effects in biological systems. They do not delve into its material compatibility, stability in non-biological contexts, catalytic properties, or computational modeling. Therefore, we cannot provide information on these aspects.

Q6: How does modifying the structure of this compound affect its activity?

A7: The provided articles highlight the development of this compound from an earlier compound, SB-269970. [, ] While detailed SAR studies are not explicitly discussed, one study investigates the effects of structural modifications to improve microsomal stability. [] These modifications highlight the importance of specific structural features for this compound's activity and provide a basis for further SAR studies.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research articles primarily focus on the preclinical evaluation of this compound. Therefore, they do not provide information on SHE regulations, detailed PK/PD parameters, resistance mechanisms, analytical method validation, quality control, dissolution, and solubility studies typically associated with later stages of drug development.

Q8: In what experimental models has this compound shown efficacy?

A8: this compound has demonstrated efficacy in various preclinical models:

- Rodent models of Rett syndrome: this compound improved motor coordination, spatial memory, and hippocampal synaptic plasticity in female mice modeling Rett syndrome. [, , ]

- Mouse models of Fragile X syndrome: this compound reversed exaggerated mGluR-LTD and improved novel object recognition performance in Fmr1 KO mice. [, ] It also reduced stereotyped behavior in these mice. []

- Rodent models of pain: this compound demonstrated analgesic effects in models of neuropathic and inflammatory pain. [, , , ]

- Rodent models of circadian rhythm: this compound influenced circadian rhythm in mice when administered before and after anesthesia, with contrasting effects observed depending on the timing of administration. []

- Rodent models of behavior: this compound modulated explorative-curiosity behavior in rats in tasks involving different visuospatial parameters. []

A8: The provided research primarily focuses on the preclinical evaluation of this compound and does not provide information regarding its toxicity profile, drug delivery strategies, biomarkers, environmental impact, immunogenicity, or its interaction with drug transporters and metabolizing enzymes. Furthermore, the documents do not delve into comparisons with alternative compounds, recycling strategies, or specific research infrastructure related to this compound.

Q9: What are the key historical milestones in the research of this compound?

A10:

- Discovery of the 5-HT7 receptor: The identification of the 5-HT7 receptor in 1993 paved the way for developing selective ligands, including this compound. [, ]

- Development of SB-269970: SB-269970, a selective 5-HT7 receptor antagonist, was identified in 1999 and has been instrumental in studying the role of this receptor. []

- Identification and characterization of this compound: this compound emerged as a brain-penetrant and selective 5-HT7 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Its pharmacological properties and potential therapeutic benefits in preclinical models have been investigated. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the potential cross-disciplinary applications of this compound research?

A10: Research on this compound has fostered collaborations across various disciplines:

- Neuroscience & Pharmacology: Understanding the role of the 5-HT7 receptor in various neurological and psychiatric disorders. [, , , , , , , , , ]

- Medicinal Chemistry: Developing and optimizing novel 5-HT7 receptor agonists with improved pharmacological properties. []

- Behavioral Neuroscience: Exploring the role of 5-HT7 receptors in modulating complex behaviors like learning, memory, and emotional responses. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.